4-(3-Fluorophenyl)piperidine-2,6-dione

Vue d'ensemble

Description

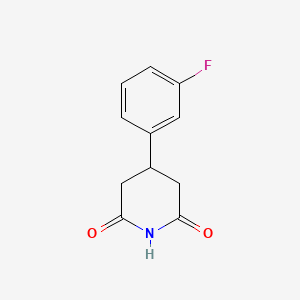

4-(3-Fluorophenyl)piperidine-2,6-dione is a heterocyclic compound with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol This compound is characterized by a piperidine ring substituted with a fluorophenyl group at the 4-position and keto groups at the 2 and 6 positions

Méthodes De Préparation

The synthesis of 4-(3-Fluorophenyl)piperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of abundant acetates and acrylamides as starting materials, with potassium tert-butoxide as a promoter. This process involves Michael addition and intramolecular nucleophilic substitution reactions . The reaction can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields. This method is scalable and can be used for the industrial production of the compound.

Analyse Des Réactions Chimiques

4-(3-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Cereblon Ligands and PROTACs

One of the primary applications of 4-(3-Fluorophenyl)piperidine-2,6-dione is as a building block in the design of cereblon ligands for Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases such as cancer. The compound's ability to bind to cereblon, a component of the E3 ubiquitin ligase complex, facilitates the recruitment of target proteins for ubiquitination and subsequent degradation.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit potential anticancer activity. For instance, studies utilizing three-component reactions have shown that certain derivatives can induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . The structural modifications in these derivatives enhance their interaction with protein binding sites, thereby increasing their efficacy.

Neurological Applications

Alzheimer's Disease Therapy

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit key enzymes involved in neurotransmitter breakdown, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function . The unique structural properties of this compound contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential.

Anti-inflammatory Properties

Tumor Necrosis Factor Inhibition

this compound derivatives have been explored as inhibitors of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. These compounds have shown promise in treating various inflammatory conditions by modulating immune responses and reducing inflammation . The ability to inhibit TNF-α release positions these compounds as potential treatments for autoimmune diseases and inflammatory disorders.

Data Table: Summary of Applications

Case Studies and Research Insights

- PROTAC Development : A study focused on the synthesis of various piperidine derivatives highlighted the effectiveness of this compound as a cereblon ligand. The research demonstrated that these ligands could successfully recruit target proteins for degradation, showcasing their potential in cancer therapy.

- Alzheimer's Disease Research : A comparative study on piperidine derivatives indicated that modifications leading to increased brain exposure significantly improved the compounds' efficacy against acetylcholinesterase and butyrylcholinesterase enzymes. This research underscores the importance of structural optimization in developing effective Alzheimer's therapies .

- Anti-inflammatory Studies : Investigations into TNF-α inhibitors derived from piperidine-2,6-dione have revealed their capacity to reduce inflammation markers significantly in preclinical models. These findings suggest a viable pathway for developing new treatments for chronic inflammatory conditions .

Mécanisme D'action

The mechanism of action of 4-(3-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a cereblon ligand, it binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome . This mechanism is exploited in the development of PROTAC drugs, which aim to selectively degrade disease-causing proteins.

Comparaison Avec Des Composés Similaires

4-(3-Fluorophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as 4-(4-fluorophenyl)piperidine-2,6-dione and other fluorinated piperidine derivatives These compounds share a similar piperidine core structure but differ in the position and type of substituents The presence of the fluorophenyl group at the 3-position in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Activité Biologique

4-(3-Fluorophenyl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including antiviral and antibacterial research.

- Molecular Formula : CHFNO

- Molecular Weight : 207.204 g/mol

- CAS Number : 959246-81-2

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antiviral and antibacterial domains. Its structure allows for interaction with various biological targets, making it a subject of extensive research.

Antiviral Activity

Recent studies have shown that derivatives of piperidine-2,6-dione, including those with fluorophenyl substitutions, possess antiviral properties. For instance:

- 3-Fluorophenyl Derivative : In vitro tests indicated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with specific derivatives showing protective effects in cell lines .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the compound's activity against Gram-positive and Gram-negative bacteria. Notable findings include:

- Inhibition Studies : Compounds with similar structures demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating the importance of substituent groups in enhancing bioactivity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorine atom plays a crucial role in modulating the electronic properties of the compound, which influences its binding affinity to enzymes or receptors involved in viral replication and bacterial metabolism.

Study 1: Antiviral Efficacy

A study focusing on the antiviral efficacy of piperidine derivatives revealed that compounds with a fluorophenyl substitution exhibited promising activity against HIV-1. The study highlighted that structural modifications significantly impacted their antiviral potential .

Study 2: Antibacterial Screening

In a comprehensive screening of synthesized piperidine derivatives, several compounds demonstrated notable antibacterial activity. The study reported that the presence of halogen substituents enhanced the inhibitory effects against pathogenic bacteria .

Data Summary

| Activity Type | Target Organisms | IC Values | Remarks |

|---|---|---|---|

| Antiviral | CVB-2, HSV-1 | Moderate (specific values not disclosed) | Effective against viral replication |

| Antibacterial | Staphylococcus aureus | 54 μM (CC) | Significant inhibition observed |

| Escherichia coli | 100 μM (CC) | Activity varies with structural modifications |

Propriétés

IUPAC Name |

4-(3-fluorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCHNRJQUCGHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650719 | |

| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-81-2 | |

| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.